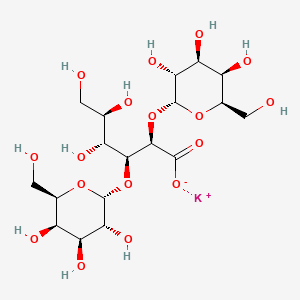

Manninotrionate

Description

Foundational Aspects and Historical Context of Glycoscience Research

Research in glycoscience has a rich history, evolving from early studies on simple sugars to the complex field of glycomics. Key historical milestones include the elucidation of the cyclic structures of monosaccharides and the discovery of the enzymes that synthesize and degrade complex carbohydrates. The foundational principles of stereochemistry are paramount in glycoscience, as the spatial arrangement of atoms in a sugar molecule dictates its biological activity.

Structural Characterization of Glycans and their Glycosidic Linkages

The characterization of a novel glycan would involve determining its monosaccharide composition, the sequence of these units, and the nature of the glycosidic linkages connecting them. A glycosidic bond is a type of covalent bond that joins a carbohydrate molecule to another group, which may or may not be another carbohydrate. wikipedia.org

The description of a glycosidic linkage includes several key features:

Anomeric Configuration: This refers to the orientation of the bond at the anomeric carbon (the carbon atom that is part of a hemiacetal or hemiketal group). The configuration is designated as either alpha (α) or beta (β).

Carbon Atom Involvement: The specific carbon atoms of the two connected monosaccharides that are involved in the linkage are identified by number. For example, a (1→4) linkage indicates a bond between the anomeric carbon (C1) of one sugar and the hydroxyl group on the fourth carbon (C4) of the adjacent sugar. uzh.ch

Table 1: Key Parameters in Describing Glycosidic Linkages

| Parameter | Description | Possible Designations |

| Anomeric Configuration | The stereochemistry at the anomeric carbon. | α (alpha) or β (beta) |

| Linkage Position | The specific carbon atoms forming the bond. | e.g., (1→2), (1→3), (1→4), (1→6) |

Modern techniques for structural characterization are essential for elucidating the precise architecture of complex carbohydrates. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and stereochemistry of atoms within a molecule.

Mass Spectrometry (MS): Determines the molecular weight and can be used to sequence the monosaccharide units.

X-ray Crystallography: Can provide a three-dimensional structure of a molecule if it can be crystallized. nih.gov

In the context of the requested compound, "Manninotrionate," a structural characterization would first involve isolating the pure substance. Subsequently, the application of the above techniques would be necessary to determine its constituent parts and how they are assembled. Without any available data on "this compound," any discussion of its specific structure or function remains purely hypothetical. The principles of glycoscience, however, provide a clear roadmap for the investigation of any newly discovered carbohydrate-based molecule.

Table 2: Common Monosaccharides and their Abbreviations

| Monosaccharide | Abbreviation |

| Glucose | Glc |

| Mannose | Man |

| Galactose | Gal |

| Fructose (B13574) | Fru |

| N-Acetylglucosamine | GlcNAc |

| N-Acetylgalactosamine | GalNAc |

| Sialic Acid | Sia or Neu5Ac |

Structure

3D Structure of Parent

Properties

CAS No. |

122871-01-6 |

|---|---|

Molecular Formula |

C18H31KO17 |

Molecular Weight |

558.5 g/mol |

IUPAC Name |

potassium;(2R,3S,4R,5R)-4,5,6-trihydroxy-2,3-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanoate |

InChI |

InChI=1S/C18H32O17.K/c19-1-4(22)7(23)14(34-17-12(28)10(26)8(24)5(2-20)32-17)15(16(30)31)35-18-13(29)11(27)9(25)6(3-21)33-18;/h4-15,17-29H,1-3H2,(H,30,31);/q;+1/p-1/t4-,5-,6-,7-,8+,9+,10+,11+,12-,13-,14+,15-,17-,18-;/m1./s1 |

InChI Key |

JDHOBIWORAZQQR-WDKREWJJSA-M |

SMILES |

C(C1C(C(C(C(O1)OC(C(C(CO)O)O)C(C(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O.[K+] |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]([C@@H]([C@@H](CO)O)O)[C@H](C(=O)[O-])O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O.[K+] |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(C(CO)O)O)C(C(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O.[K+] |

Appearance |

Solid powder |

Other CAS No. |

122871-01-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

alpha-D-galactopyranosyl-(1-6)-alpha-D-galactopyranosyl-(1-6)-D-gluconate manninotrionate |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Routes for Manninotrionate Production

Chemical Synthesis of Manninotrionate from Oligosaccharide Precursors

Hydrolytic Cleavage of Glycosidic Bonds in Stachyose (B150584)

Stachyose is a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, with the structure Gal(α1→6)Gal(α1→6)Glc(α1↔2β)Fru. google.comvedantu.com The first step in synthesizing this compound is the selective hydrolysis of the glycosidic bond between the glucose and fructose (B13574) units. This cleavage removes the terminal fructose, yielding the trisaccharide manninotriose (B1662183) (Gal(α1→6)Gal(α1→6)Glc).

This hydrolysis can be achieved through several methods:

Acid Hydrolysis : Stachyose can be hydrolyzed under controlled acidic conditions. For instance, maintaining a pH of 2.5 at a temperature of 90°C for 24 hours can effectively cleave the desired bond to form manninotriose. nih.gov

Enzymatic Hydrolysis : A more specific and milder approach involves the use of enzymes. β-D-fructofuranosidase is an enzyme that selectively catalyzes the hydrolysis of the α1↔2β glycosidic linkage in molecules containing a terminal fructose unit, such as stachyose and raffinose (B1225341). windows.netnih.gov This enzymatic action releases fructose and yields manninotriose. windows.netresearchgate.net Similarly, α-galactosidase can be used to hydrolyze raffinose and stachyose. nih.govresearchgate.netresearchgate.net

The products of this hydrolysis step are primarily manninotriose and fructose, which must then be separated for the subsequent oxidation stage.

| Hydrolysis Method | Key Parameters | Primary Products | Reference |

| Acid Hydrolysis | pH 2.5, 90°C, 24 h | Manninotriose, Fructose | nih.gov |

| Enzymatic Hydrolysis | β-D-fructofuranosidase | Manninotriose, Fructose | windows.netresearchgate.net |

| Enzymatic Hydrolysis | α-galactosidase | Varies (Sucrose, Galactose) | nih.govresearchgate.net |

Selective Oxidation Reactions for Gluconate Formation (e.g., Iodine and Potassium Hydroxide)

Following the production of manninotriose, the next synthetic step is the selective oxidation of the aldehyde group on the terminal glucose unit to a carboxylate group, thereby converting manninotriose into this compound. This transformation is a key step in forming the final product.

While specific documented protocols for the oxidation of manninotriose using iodine and potassium hydroxide (B78521) are not widely available in peer-reviewed literature, the general principle of oxidizing aldose sugars to aldonic acids (in their salt form, aldonates) under basic conditions with a mild oxidizing agent like iodine is a known reaction in carbohydrate chemistry. In this reaction, the aldehyde group of the reducing sugar (the glucose unit in manninotriose) is oxidized to a carboxylic acid, which is deprotonated in the basic medium (potassium hydroxide) to form the potassium salt (gluconate derivative). Iodine serves as the oxidizing agent.

The proposed reaction would proceed as follows: Manninotriose (aldehyde form) + I₂ + 3 KOH → Potassium this compound + 2 KI + 2 H₂O

This type of selective oxidation targets the open-chain aldehyde form of the reducing sugar, leaving the alcohol groups and other glycosidic bonds of the oligosaccharide intact under controlled conditions.

Isolation and Purification Protocols for this compound

After the oxidation reaction, the resulting mixture contains the target compound, this compound, along with unreacted starting materials, byproducts, and salts. A robust purification strategy is essential to isolate this compound with high purity.

Common protocols for the isolation and purification of oligosaccharides and their derivatives can be adapted for this compound:

Chromatography : Column chromatography is a primary method for purification. Activated carbon columns can be used to separate oligosaccharides based on size and structure. nih.gov Anion-exchange chromatography is particularly suitable for isolating the negatively charged this compound from neutral, unreacted manninotriose and other non-ionic impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC) : For achieving high purity, preparative HPLC is a powerful technique. It can effectively separate the desired product from closely related structures. vedantu.com

Crystallization : Following chromatographic purification, crystallization can be employed to obtain the final product in a solid, highly pure form.

The purity of the final product is typically assessed using analytical techniques such as HPLC and spectroscopic methods like Nuclear Magnetic Resonance (NMR) to confirm the structure. vedantu.com

Exploration of Potential Enzymatic or Biosynthetic Pathways Involving this compound

Currently, there is no evidence in the scientific literature to suggest a natural biosynthetic pathway for this compound. The biosynthesis of related oligosaccharides, such as stachyose, is well-documented and involves a series of glycosyltransferase enzymes, including raffinose synthase and stachyose synthase, which sequentially add galactose units to sucrose. nih.govresearchgate.netgoogle.com

This compound, being an oxidized derivative, is likely not a direct product of natural metabolic pathways in plants or microorganisms. Its formation requires an oxidation step that is not a typical part of oligosaccharide biosynthesis.

However, a chemoenzymatic route represents a viable and efficient alternative to purely chemical synthesis. nih.govnih.govnsf.gov Such a strategy would combine the specificity and mild conditions of biocatalysis with the reliability of chemical reactions. A potential chemoenzymatic pathway for this compound would involve:

Enzymatic Hydrolysis : Utilizing an enzyme like β-D-fructofuranosidase for the clean and specific conversion of stachyose to manninotriose. windows.net This avoids the harsh conditions and potential side reactions of acid hydrolysis.

Chemical Oxidation : Following the enzymatic step, the purified manninotriose would be subjected to a selective chemical oxidation reaction, as described in section 2.1.2, to yield this compound.

This approach leverages the high selectivity of enzymes for the initial hydrolysis step, potentially simplifying the purification process before proceeding with the chemical oxidation to obtain the final product.

Immunochemical Investigations Employing Manninotrionate As a Defined Hapten

Design and Synthesis of Manninotrionate-Protein Conjugates

To render this compound immunogenic, it is covalently linked to carrier proteins. This process involves selecting appropriate proteins, optimizing coupling chemistry, and determining the extent of hapten incorporation.

Selection of Carrier Proteins for Immunogenicity (e.g., Bovine Serum Albumin, Ovalbumin)

Carrier proteins are essential for hapten immunogenicity because haptens alone are too small to elicit a strong antibody response prosci-services.comthermofisher.comlifetein.com.cn. Large, complex proteins provide the necessary T-cell epitopes to stimulate a robust immune response that includes antibody production against the hapten lifetein.com.cngbiosciences.com. Bovine Serum Albumin (BSA) and Ovalbumin are commonly selected carrier proteins due to their availability, solubility, and the presence of functional groups suitable for conjugation umich.eduthermofisher.comlifetein.com.cn. BSA, with a molecular weight of approximately 67 kDa and numerous lysine (B10760008) residues (~30-35 accessible for conjugation), is a popular choice for conjugating weakly antigenic compounds lifetein.com.cn. Ovalbumin is another protein frequently used for conjugation umich.edunii.ac.jp. The choice of carrier protein can influence the immune response, and using a different carrier protein for immunization than for screening assays (like ELISA) is a strategy to ensure the detected antibodies are specific to the hapten and not the carrier protein or linker thermofisher.comlifetein.com.cnfishersci.com.

Optimization of Covalent Coupling Procedures (e.g., Aldonate Coupling)

Covalent coupling procedures are employed to link this compound to carrier proteins. One effective method for conjugating carbohydrates, including aldonates, to proteins is the aldonate coupling procedure umich.eduumich.edu. This technique involves oxidizing the reducing sugar (manninotriose in this case) to its corresponding aldonic acid (this compound) umich.eduumich.edu. The carboxyl group of the aldonic acid is then activated, typically using a water-soluble carbodiimide (B86325) derivative like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) umich.edugbiosciences.comfishersci.comumich.edu. EDC reacts with the carboxyl group to form an active intermediate that subsequently reacts with primary amine groups, such as the epsilon-amino groups of lysine residues on the carrier protein, forming a stable amide bond gbiosciences.comfishersci.com. The aldonate coupling procedure has been successfully used to conjugate potassium this compound to both BSA and ovalbumin umich.edu. Optimization of coupling conditions, such as pH and the ratio of reactants, is crucial for achieving efficient conjugation and controlling the hapten density on the carrier protein umich.edugbiosciences.comumich.edunih.gov. For this compound coupling to BSA and ovalbumin using DEC (a carbodiimide), a pH of 4.75 was employed umich.edu.

Stoichiometric Determination of this compound Incorporation

Determining the stoichiometry of hapten incorporation, or the average number of hapten molecules conjugated per molecule of carrier protein, is important for characterizing the conjugate and ensuring reproducibility nih.govresearchgate.net. The hapten-to-carrier protein molar ratio during conjugation can significantly influence the characteristics of the resulting conjugate, including its binding capacity nih.govpopline.org. For this compound-BSA conjugates, the phenol-sulfuric acid assay has been used to determine the number of glycosyl groups incorporated umich.edu. In reported preparations, this compound-BSA conjugates were found to contain between 14 and 16 glycosyl groups per BSA molecule umich.edu. For this compound conjugated to ovalbumin using the same procedure, six residues of this compound were incorporated into each ovalbumin molecule umich.edu. Methods like fluorescence titration or techniques assessing the depletion of reactive groups on the protein can also be used to determine stoichiometry nih.govnih.govpnas.org.

Generation and Comprehensive Characterization of Anti-Manninotrionate Antisera

Once this compound-protein conjugates are synthesized, they are used to immunize animals to generate an immune response and produce antibodies specific to this compound.

Immunization Strategies for Polyclonal Antibody Production

Polyclonal antibodies are a mixture of antibodies produced by different B cell clones that recognize multiple epitopes on the antigen thermofisher.combiogenes.de. For hapten-carrier conjugates, the immune response is directed against epitopes on both the hapten and the carrier protein thermofisher.com. Rabbits are frequently used for polyclonal antibody production against small molecules and haptens due to their ability to generate a diverse antibody repertoire prosci-services.comsinobiological.com. A common immunization strategy involves incorporating the hapten-carrier conjugate into an adjuvant, such as complete Freund's adjuvant, to enhance the immune response umich.edulubio.ch. The conjugate is typically administered through multiple subcutaneous injections over several weeks umich.edulubio.ch. Following initial immunization, booster injections are given at intervals, and test bleeds are taken to monitor antibody titers lubio.ch. For this compound-BSA conjugates, rabbits were immunized with the conjugate incorporated into complete Freund's adjuvant via multiple subcutaneous injections over four weeks umich.edu.

Quantitative Immunoprecipitation Analyses of Anti-Manninotrionate System

Quantitative immunoprecipitation is a technique used to study the interaction between antibodies and antigens and to quantify the amount of precipitating antibody in an antiserum umich.edunih.govumich.edu. In the context of anti-manninotrionate antisera, quantitative precipitation can be used to assess the reactivity of the antisera with the homologous this compound-protein conjugate and to investigate cross-reactivity with other related or unrelated antigens umich.edu. The technique involves mixing varying amounts of antigen with a constant amount of antiserum and measuring the amount of precipitated protein (antibody-antigen complexes) umich.edunih.gov. Anti-manninotrionate antisera raised against this compound-BSA conjugates have shown the greatest reactivity with the homologous conjugate umich.edu. These antisera also cross-reacted with a this compound-ovalbumin conjugate, indicating that the antibodies recognize the this compound hapten regardless of the carrier protein used for conjugation umich.edu. Weak precipitin reactions were also observed with certain polysaccharides containing D-galactose residues, such as beef-lung galactan, guaran, gum arabic, and larch arabinogalactan (B145846), suggesting some degree of cross-reactivity with related carbohydrate structures umich.edu. Hapten inhibition studies, often performed in conjunction with quantitative precipitation, can further elucidate the specificity of the antibodies by measuring the ability of free hapten or related structures to inhibit the precipitation reaction umich.eduumich.edu.

Data from quantitative immunoprecipitation analyses of anti-manninotrionate-BSA antiserum (R-3A) with various polysaccharides showed different levels of protein precipitated. For example, the maximum amount of protein precipitated with 40 µL of antiserum was 8.8 µg for beef-lung galactan, 5.0 µg for guaran, 4.5 µg for gum arabic, and 6.2 µg for larch arabinogalactan umich.edu. These findings highlight the varying degrees of interaction between the anti-manninotrionate antibodies and different carbohydrate structures.

Table: Quantitative Precipitation of Anti-Manninotrionate Antiserum (R-3A) with Polysaccharides

| Polysaccharide | Maximum Protein Precipitated (µg per 40 µL antiserum) umich.edu |

| Beef-lung galactan | 8.8 |

| Guaran | 5.0 |

| Gum arabic | 4.5 |

| Larch arabinogalactan | 6.2 |

The amount of protein precipitated with the homologous antigen (this compound-ovalbumin) also varied among individual rabbit antisera specimens, with reported values of 46 µg, 21 µg, and 35 µg of protein for antisera R-1A, R-2A, and R-3A, respectively, using 5 µg of the conjugate umich.edu.

Table: Quantitative Precipitation of Anti-Manninotrionate Antiserum with Homologous Conjugate

| Antiserum Specimen umich.edu | Protein Precipitated (µg per 40 µL antiserum with 5 µg this compound-ovalbumin) umich.edu |

| R-1A | 46 |

| R-2A | 21 |

| R-3A | 35 |

These quantitative analyses provide detailed research findings on the reactivity and specificity of the generated anti-manninotrionate antisera.

Hapten Inhibition Assays for Epitope Mapping and Specificity

Hapten inhibition assays are a key technique for mapping the epitopes recognized by antibodies and determining their specificity. wikipedia.orgjpt.comgenscript.compepperprint.comnih.gov By observing the ability of free oligosaccharides and derivatives to inhibit the binding of antibodies to the immobilized hapten conjugate, researchers can deduce the structural features of the carbohydrate recognized by the antibody combining site. umich.edu

Comparative Inhibition by Galactosyl Oligosaccharides and Derivatives

Studies employing hapten inhibition with a series of galactosyl oligosaccharides have shown that anti-manninotrionate antisera possess a high degree of specificity towards terminal α-D-Galp-(1→6)-α-D-Galp units. umich.edu Potassium this compound itself, with the structure α-D-Galp-(1→6)-α-D-Galp-(1→6)-OCH2(CHOH)4CO2-K+, has been identified as a highly effective inhibitor of the this compound-anti-manninotrionate precipitation reaction. umich.edu

Quantitative hapten-inhibition data, such as the molar concentration required for 50% inhibition, provide a detailed picture of antibody-carbohydrate interactions. For example, in one study using rabbit antiserum R-3A, potassium this compound required a low concentration (0.05 mM) for 50% inhibition. umich.edu Other saccharides containing a non-reducing, α-(1→6)-linked digalactosyl group, including manninotriose (B1662183), stachyose (B150584), and α-D-Gal-(1→6)-D-Gal, were also relatively good inhibitors. umich.edunih.gov

Elucidation of Linkage-Specific Recognition by Anti-Manninotrionate Antibodies (e.g., α-1,6 vs. β-1,6 Linkages)

Hapten inhibition studies are particularly valuable for elucidating the linkage specificity of antibodies. umich.edudsmz.de By comparing the inhibitory capacity of saccharides with different glycosidic linkages, researchers can determine which linkages are critical for antibody recognition. umich.edu

An evaluation of the effect of the anomeric nature of the intergalactosidic linkage on antibody binding was performed by comparing the relative molar inhibitory concentrations of 6-O-α- and 6-O-β-D-galactopyranosyl-D-galactose. umich.edu The α-(1→6)-linked digalactose was found to be significantly more effective as an inhibitor of precipitation than the β-(1→6)-linked counterpart, requiring approximately 50-fold lower concentration for 50% inhibition (0.2 mM vs. 9 mM). umich.edu This finding strongly suggests that the antibody specificity extends to include an α-linkage at the reducing end of the α-D-Galp-(1→6)-α-D-Gal unit. umich.edu In contrast, an α-(1→3)-linked disaccharide, α-D-Gal-(1→3)-D-Gal, was a non-inhibitor, further highlighting the specificity for the α-(1→6) linkage. umich.edu

The following table summarizes representative hapten inhibition data illustrating the relative inhibitory capacity of various galactosyl oligosaccharides and derivatives against anti-manninotrionate antiserum.

| Inhibitor | Concentration for 50% Inhibition (mM) | Relative Inhibitory Capacity |

| Potassium this compound [α-D-Galp-(1→6)-α-D-Galp-(1→6)-OCH2(CHOH)4CO2-K+] | 0.05 | 1000 |

| α-D-Galp-(1→6)-α-D-Galp-(1→6)-D-Glu (Manninotriose) | ~0.05 | ~1000 |

| Stachyose | Relatively low | High |

| α-D-Gal-(1→6)-D-Gal | 0.2 | 250 |

| 6-O-α-D-galactopyranosyl-D-galactose | 0.2 | 250 |

| 6-O-β-D-galactopyranosyl-D-galactose | 9 | 5.5 |

| α-D-Galp-(1→6)-β-D-Galp-(1-1)-glycerol | Higher than other sugars | Lower |

| α-D-Gal-(1→3)-D-Gal | > 9 (Non-inhibitor) | < 5.5 |

Note: Relative inhibitory capacity is an approximation based on the provided data, with Potassium this compound set as 1000 for illustrative purposes based on its low inhibitory concentration.

Analysis of Cross-Reactivity Profiles of Anti-Manninotrionate Antibodies

Analyzing the cross-reactivity of anti-manninotrionate antibodies with various glycoconjugates and natural polysaccharides provides information about the breadth of their recognition and potential applications. umich.edufishersci.canih.govthermofisher.comnih.gov

Reactivity with Homologous and Heterologous Conjugates

Antisera raised against this compound conjugated to BSA show the strongest reactivity with the homologous this compound-BSA antigen. umich.edu However, these antisera also exhibit extensive cross-reactivity with heterologous conjugates, such as this compound conjugated to ovalbumin. umich.edu This indicates that the antibodies primarily recognize the this compound hapten structure, with less dependence on the nature of the carrier protein.

Interactions with Natural Polysaccharides and Glycans (e.g., Beef-Lung Galactan, Guaran, Gum Arabic, Larch Arabinogalactan)

Anti-manninotrionate antisera have been tested for their reactivity with various natural polysaccharides and glycans. umich.edufishersci.ca Weak precipitin reactions were observed with beef-lung galactan, guaran, gum arabic, and larch arabinogalactan. umich.edufishersci.ca

The limited interaction with guaran, a galactomannan (B225805) with a linear chain of (1→4)-linked β-D-mannopyranosyl residues carrying single α-D-galactopyranosyl stubs linked α-(1→6) to D-mannose, is likely due to steric hindrance posed by its molecular architecture, which may impede access to the α-(1→6)-linked galactosyl epitopes recognized by the antibodies. umich.edu

Beef-lung galactan and larch arabinogalactan both contain β-D-Galp-(1→6)-D-Galp end-groups. umich.edufishersci.ca Their limited interaction with anti-manninotrionate antiserum, despite containing (1→6) linkages, is likely attributable to the β-anomeric configuration at the reducing end of these galactosyl units, which is less favored by the antibodies compared to the α-linkage, as shown in the hapten inhibition studies. umich.edu

The following table summarizes the observed reactivity of anti-manninotrionate antisera with various natural polysaccharides.

| Natural Polysaccharide | Observed Reactivity (Precipitin Reaction) | Notes |

| Beef-Lung Galactan | Weak | Contains β-D-Galp-(1→6)-D-Galp end-groups. umich.edu |

| Guaran | Weak | Galactomannan with α-(1→6)-linked galactosyl stubs on a β-(1→4)-mannan backbone. umich.edu Steric hindrance likely limits interaction. umich.edu |

| Gum Arabic | Weak | |

| Larch Arabinogalactan | Weak | Contains β-D-Galp-(1→6)-D-Galp end-groups. umich.edufishersci.ca |

Glycobiological Applications of Manninotrionate in Probing Cellular Recognition and Metabolism

Utilization of Anti-Manninotrionate Antisera for Glycan Structure Elucidation

No information was found on the development or use of anti-Manninotrionate antisera for the following purposes:

Investigation of Glycosyltransferase Activities in Biological Systems

There is no available data linking Manninotrionate to the investigation of glycosyltransferase activities in the following contexts:

Broader Implications in Host-Pathogen Glycoconjugate Interactions

No studies were identified that explore the role of this compound in host-pathogen glycoconjugate interactions.

Due to the absence of any specific scientific literature or data on "this compound" in the requested contexts, the generation of a detailed, informative, and scientifically accurate article strictly adhering to the provided outline is not possible at this time. The term may refer to a compound described in proprietary research, internal company documents, or specialized databases not accessible through public search engines.

Advanced Analytical and Spectroscopic Characterization of Manninotrionate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural and conformational analysis of carbohydrates, including oligosaccharides like Manninotrionate. umich.eduoup.com It provides detailed information about the composition of sugar residues, the positions and configurations of glycosidic linkages, and the three-dimensional conformation of the molecule. umich.eduoup.com

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, are commonly used to determine the configuration of glycosidic bonds (α or β) and identify the types of sugar residues present. Chemical shifts of anomeric protons and carbons are particularly informative, typically appearing in distinct regions of the spectrum. For instance, anomeric proton signals in ¹H NMR spectra often appear between 4.5 and 5.5 ppm, providing insights into linkage types.

Two-dimensional (2D) NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing the connectivity and branching patterns within complex carbohydrates. HSQC spectra, for example, show correlations between protons and their directly attached carbons, aiding in the assignment of signals and identification of sugar residues. HMBC experiments reveal correlations between protons and carbons separated by two or three bonds, which are crucial for confirming glycosidic linkage positions.

Conformational analysis using NMR involves the study of coupling constants (e.g., ³J-couplings) and Nuclear Overhauser Effects (NOEs). oup.com These parameters provide information about the dihedral angles across glycosidic linkages and the spatial proximity of atoms, respectively, allowing for the determination of preferred conformations in solution. oup.com While specific NMR data for this compound detailing chemical shifts, coupling constants, or NOEs were not found in the search results, these techniques would be standardly applied to fully characterize its structure and solution conformation. Studies on related oligosaccharides demonstrate the utility of NMR in discerning subtle conformational differences and linkage types. oup.com

Chromatographic Separation Techniques (e.g., Thin-Layer Chromatography, Gel Filtration)

Chromatographic methods are indispensable for the separation, purification, and analysis of carbohydrates and their derivatives based on differences in their physical and chemical properties. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring reaction progress, assessing sample purity, and comparing samples. In TLC of carbohydrates, a stationary phase (commonly silica (B1680970) gel or cellulose) is used, and separation is achieved by the differential migration of compounds as a mobile phase (solvent system) moves up the plate by capillary action. The choice of stationary and mobile phases is critical for achieving effective separation of components in a mixture. Visualisation of separated spots can be done under UV light (if the compounds absorb UV or the plate contains a fluorescent indicator) or by using staining reagents. TLC can also be used for small-scale purification.

Gel filtration chromatography (also known as Size Exclusion Chromatography) is another valuable technique for separating molecules based on their size. This method is particularly useful for separating oligosaccharides and polysaccharides from smaller molecules or from each other based on their hydrodynamic volume in solution. oup.com In gel filtration, the stationary phase consists of porous beads, and molecules are separated as they pass through a column packed with these beads. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path through the column and elute later. Gel filtration has been applied in the purification of oligosaccharides from complex mixtures. oup.com While specific parameters for the chromatographic separation of this compound were not detailed in the search results, these techniques are broadly applicable to the analysis and purification of carbohydrate compounds like this compound.

High-Sensitivity Immunoassay Formats (e.g., ELISA, Neoglycolipid-based Assays, Immunofluorescence)

Immunoassay formats are highly sensitive techniques used to detect and quantify specific molecules based on their recognition by antibodies. In the context of carbohydrates and glycoconjugates, immunoassays are particularly useful for studying their antigenic properties and detecting their presence in biological samples. This compound, specifically the structure α-D-Galp-(1→6)-α-D-Galp-(1→6)-D-gluconate, has been utilized to raise specific antisera, indicating its potential as an epitope or part of an epitope recognized by the immune system. nih.govumich.edu

Studies have involved coupling this compound to carrier proteins like bovine serum albumin (BSA) to create conjugates that can elicit an immune response and be used in immunoassay formats. umich.edu Quantitative precipitation and hapten inhibition studies have been employed to characterize the specificity of antisera raised against such conjugates. umich.edu These studies demonstrated that antisera against the this compound-BSA conjugate showed high reactivity with the homologous antigen and cross-reacted with other conjugates containing the this compound structure. umich.edu Hapten inhibition experiments, using various galactosyloligosaccharides, revealed that the antisera possessed a high degree of specificity towards terminal α-D-Galp-(1→6)-α-D-Galp units, which are part of the this compound structure. umich.edu

Enzyme-Linked Immunosorbent Assay (ELISA) is a common high-sensitivity immunoassay format that could be applied to detect or quantify this compound if appropriate antibodies are available. ELISA can be configured in various ways (e.g., direct, indirect, sandwich) to detect either the antigen (this compound) or antibodies against it. Neoglycolipid-based assays are another format used for studying carbohydrate-protein interactions and the specificity of anti-carbohydrate antibodies. nih.gov These assays involve chemically linking carbohydrates to lipids to form neoglycolipids, which can then be incorporated into solid supports (like plates or membranes) for use in binding assays. Immunofluorescence, which uses fluorescently labeled antibodies to detect the presence and location of antigens in cells or tissues, could potentially be used if this compound is present in biological structures and specific antibodies are available.

While detailed protocols or specific data for ELISA, neoglycolipid-based assays, or immunofluorescence directly quantifying this compound were not found, the successful production and characterization of antisera against the this compound group using quantitative precipitation and hapten inhibition umich.edu strongly suggest that these high-sensitivity immunoassay formats would be applicable for detecting and studying the immunological properties of this compound. Immunoassays have been successfully used for detecting other carbohydrate antigens, such as mannans from Candida albicans, with reported sensitivities and specificities. nih.gov

Computational and Theoretical Approaches in Manninotrionate Glycoscience

Molecular Dynamics Simulations and Conformational Landscape Analysis of Manninotrionate

Molecular Dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules over time. matlantis.comutep.edu By applying classical mechanics and a defined potential energy function (force field), MD simulations can track the trajectories of atoms, providing insights into the dynamics, movements, and interactions within a system. matlantis.comutep.edustanford.edu This approach is valuable for understanding the time evolution of molecular systems and can reveal information not accessible through static experimental techniques. stanford.edu

Conformational analysis is the study of the different three-dimensional arrangements, or conformations, that a molecule can adopt through rotation around single bonds. libretexts.org These different conformations are associated with varying energy levels, influencing the molecule's stability and how it interacts with other molecules. libretexts.org For carbohydrates, the flexibility introduced by glycosidic linkages leads to a complex conformational landscape. MD simulations are particularly useful for exploring this landscape, sampling various possible conformations and determining their relative stabilities. By simulating the molecule's behavior in a dynamic environment, researchers can gain a comprehensive understanding of its preferred shapes and the transitions between them.

While general principles of MD simulations and conformational analysis are well-established and applied to carbohydrates matlantis.comutep.edustanford.edulibretexts.org, specific detailed research findings on the molecular dynamics simulations and conformational landscape analysis solely of this compound were not prominently found in the search results. The principles, however, would involve setting up a simulation system containing this compound, defining appropriate force fields to describe the atomic interactions, and running the simulation for a sufficient duration to sample the conformational space. Analysis would then involve evaluating parameters such as dihedral angles of the glycosidic bonds, root-mean-square deviation (RMSD) to assess structural deviations, and potential energy profiles to understand the relative stability of different conformations.

In Silico Docking Studies of this compound-Antibody Interactions

In silico docking studies are computational techniques used to predict how two molecules, such as a carbohydrate and an antibody, might bind together. nih.govbiorxiv.org This involves predicting the preferred orientation and position of one molecule (the ligand, e.g., this compound) when bound to another (the receptor, e.g., an antibody). Molecular docking is a widely used technique for predicting protein-protein interactions and has applications in antibody screening and design. nih.govbiorxiv.org

For this compound-antibody interactions, docking studies would aim to identify potential binding sites on the antibody and predict the pose (orientation and conformation) of this compound when bound. This can provide insights into the molecular basis of recognition and specificity. The process typically involves generating possible binding poses and then scoring these poses based on various factors, including shape complementarity and interaction energies (e.g., hydrogen bonds, van der Waals forces). biorxiv.org

While the search results discuss in silico docking for antibody-antigen interactions in general, including with carbohydrate antigens nih.govbiorxiv.org, specific detailed research findings on in silico docking studies specifically involving this compound and antibodies were not extensively detailed. One search result mentions that alpha-1,6-linked digalactose was more effective as an inhibitor of precipitation by anti-manninotrionate antibodies than beta-1,6-linked digalactose, suggesting the importance of specific linkages in antibody recognition oup.compsu.edu. This type of experimental observation could inform or be investigated further through in silico docking studies to understand the structural reasons behind the difference in inhibitory activity.

Computational tools for molecular docking can predict interaction forces, binding free energies, and complex modes. biorxiv.org Refining initial docking results often involves further analysis, potentially including molecular dynamics simulations of the docked complex to assess its stability and refine the interaction details. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Immunological Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that relate the chemical structure of compounds to their biological activity. In the context of immunological reactivity, QSAR models aim to correlate structural features of molecules with their ability to elicit an immune response or interact with immune components like antibodies. nih.gov

The goal of QSAR analysis in this domain is to understand which structural elements of a molecule are crucial for its immunological recognition and to potentially predict the immunological reactivity of new, untested compounds based on their structures. nih.gov This involves calculating various molecular descriptors that represent different aspects of the molecule's structure, properties, and electronic characteristics. These descriptors are then used to build a mathematical model that links structure to observed immunological activity data. nih.gov

For this compound, QSAR modeling for immunological reactivity would involve gathering data on its interactions with relevant antibodies or immune cells (though specific such data for QSAR was not found in the provided search results). Structural descriptors for this compound would be computed, and a model would be developed to correlate these descriptors with the observed immunological activity. This could help identify key structural features of this compound that are recognized by the immune system or specific antibodies.

QSAR methodologies can range from 2D QSAR, using descriptors based on the molecule's 2D structure, to 3D QSAR, which incorporates 3D structural information and spatial properties. nih.gov While QSAR has been applied to analyze the selectivity of immune recognition for other compounds like triazines nih.gov, specific detailed research findings on QSAR modeling specifically for the immunological reactivity of this compound were not found. Applying QSAR to this compound would require experimental data on its immunological reactivity to serve as the basis for model development and validation.

Emerging Research Directions and Future Perspectives for Manninotrionate Studies

Development of Next-Generation Manninotrionate Probes

The application of this compound as a hapten has been instrumental in the production of antisera with specificity towards particular galactosyl linkages. By conjugating this compound to carrier proteins such as bovine serum albumin (BSA) or ovalbumin, researchers have successfully generated antibodies in vivo. umich.edumedchemexpress.commedchemexpress.cn These antisera have demonstrated reactivity with the homologous this compound-protein conjugates and exhibit specificity, particularly towards terminal alpha-D-Galp-(1->6)-alpha-D-Galp units, as indicated by quantitative hapten-inhibition studies. umich.edu

This ability to elicit a targeted immune response has paved the way for the development of next-generation probes. Neoglycolipids constructed using the this compound group have been utilized to study the immunoreactivity of oligosaccharidic structures, notably those derived from the cell wall of Candida albicans. umich.edunih.govresearchgate.net These neoglycolipids serve as specific probes in techniques like ELISA, allowing for the investigation of how animal and human antibodies recognize the diverse repertoire of C. albicans mannan (B1593421) oligosaccharides. oup.com The use of such probes provides a valuable approach to studying specific oligosaccharides and their recognition by the host immune system. nih.govresearchgate.net

Future perspectives in this area involve refining the design and synthesis of this compound-based probes. This could include developing probes with enhanced specificity for subtle variations in glycan structure or creating probes with incorporated labels (e.g., fluorescent tags) for advanced imaging and detection techniques. Such advancements would further empower researchers to dissect complex glycan-antibody interactions with higher resolution.

Exploration of Novel Glycosylation Pathways Targeted by this compound

While this compound itself is not described as directly targeting or modulating glycosylation pathways in the enzymatic sense, research utilizing this compound-elicited antibodies and probes contributes significantly to understanding the products of these pathways that are immunologically relevant. The specificity of anti-manninotrionate antibodies towards alpha-1,6-linked digalactosyl units highlights the importance of this particular linkage in immune recognition. oup.com

Studies employing this compound-based tools have provided insights into the antigenic nature of cell wall components from pathogens like Candida albicans. nih.govasm.org C. albicans mannan, a major cell wall antigen, contains a complex array of O- and N-linked oligomannosides. oup.com By using probes based on structures like the this compound group, researchers can investigate which specific glycan epitopes within this complex mannan structure are recognized by the host immune system during infection. This indirectly explores the immunological significance of the glycosylation patterns present in C. albicans.

Future research can leverage this compound-based probes to explore the immunological landscape of glycans from other pathogens or even aberrant glycosylation patterns in diseases like cancer. By identifying which glycan structures are recognized by antibodies elicited by this compound or similar haptens, researchers can gain a better understanding of which glycosylation pathways produce immunogenic epitopes. This knowledge can inform the development of diagnostics, vaccines, and immunotherapies targeting specific glycosylation signatures.

Interdisciplinary Research Integrating this compound into Glycoscience Advancements

The research involving this compound inherently bridges the fields of chemistry, immunology, and microbiology, contributing to broader advancements in glycoscience. The synthesis of the this compound hapten and its conjugation to carrier proteins involves chemical expertise. umich.edu The characterization of the antibody response and the use of these antibodies and neoglycolipid probes fall under the domain of immunology and immunochemistry. umich.edunih.govresearchgate.net The application of these tools to study the cell wall components of microorganisms like Candida albicans integrates microbiology. nih.govasm.org

This interdisciplinary approach is crucial for deciphering the complex roles of glycans in biological systems. By providing tools to study specific glycan epitopes and their recognition by the immune system, this compound research contributes to a better understanding of host-pathogen interactions, the development of diagnostic strategies for infectious diseases, and potentially the design of carbohydrate-based vaccines. asm.orgnih.gov The use of neoglycolipids as specific probes in ELISA, for instance, exemplifies how chemical synthesis and immunological assays are combined to study glycan recognition. researchgate.netoup.com

Future interdisciplinary efforts could involve integrating this compound-based probes with advanced analytical techniques such as mass spectrometry and glycan arrays to provide a more comprehensive picture of recognized glycan structures. Furthermore, combining immunological studies using this compound with genetic or enzymatic studies of glycosylation pathways could reveal the precise mechanisms by which immunogenic glycans are synthesized. This integrated approach will be vital for unlocking the full potential of glycans as targets for therapeutic and diagnostic interventions.

Q & A

Q. What frameworks ensure ethical rigor in preclinical studies involving this compound?

- Methodological Answer : Adhere to ARRIVE guidelines for experimental reporting, including randomization, blinding, and sample size justification. Obtain institutional animal care committee (IACUC) approval for in vivo work and disclose conflicts of interest. Publish negative results to avoid publication bias .

Q. How can open-source data repositories enhance the reproducibility of this compound research?

- Methodological Answer : Deposit raw datasets (spectra, chromatograms) in platforms like Zenodo or Figshare, using FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide step-by-step protocols on protocols.io and cite these resources in manuscripts to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.